Methyl 5-chloro-2,2-dimethylpentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

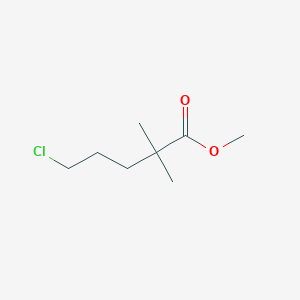

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-chloro-2,2-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-8(2,5-4-6-9)7(10)11-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPFLSFTFNACIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552413 | |

| Record name | Methyl 5-chloro-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73441-42-6 | |

| Record name | Methyl 5-chloro-2,2-dimethylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Using Thionyl Chloride Socl₂ :

This is a common and efficient method for converting primary alcohols to alkyl chlorides. The reaction is typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product.

The Appel Reaction:

This reaction utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) to convert alcohols to alkyl chlorides under mild conditions. nrochemistry.comwikipedia.orgjk-sci.com The reaction proceeds with inversion of configuration at a stereocenter. The driving force for this reaction is the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. wikipedia.org

| Method | Reagents | Key Features |

| Thionyl Chloride | SOCl₂, often with a base (e.g., pyridine) | Byproducts are gaseous (SO₂ and HCl), facilitating product isolation. shaalaa.com |

| Appel Reaction | PPh₃, CCl₄ | Proceeds under mild conditions; results in inversion of stereochemistry. nrochemistry.comwikipedia.org |

Methanolysis and Transesterification Considerations

The final step in the synthesis of methyl 5-chloro-2,2-dimethylpentanoate is the esterification of the carboxylic acid group of 5-chloro-2,2-dimethylpentanoic acid.

Fischer Esterification:

The most direct and widely used method for this transformation is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used as the solvent. masterorganicchemistry.com The water formed as a byproduct can also be removed to shift the equilibrium.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the protonated ester. Deprotonation of this species yields the final methyl ester and regenerates the acid catalyst. masterorganicchemistry.com

While transesterification (the conversion of one ester to another) is a possible route, direct esterification of the carboxylic acid is generally more straightforward in this synthetic sequence.

| Reaction | Reagents and Conditions | Description |

| Fischer Esterification | 5-chloro-2,2-dimethylpentanoic acid, excess Methanol (MeOH), catalytic strong acid (e.g., H₂SO₄), heat | Acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com |

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the number of neighboring protons. For Methyl 5-chloro-2,2-dimethylpentanoate, the ¹H NMR spectrum would be expected to show several distinct signals corresponding to the different proton environments in the molecule.

Expected ¹H NMR Data for this compound:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -CH₃ (ester) | ~3.6 - 3.7 | Singlet | 3H |

| -C(CH₃)₂ | ~1.2 - 1.3 | Singlet | 6H |

| -CH₂- (adjacent to C(CH₃)₂) | ~1.6 - 1.8 | Triplet | 2H |

| -CH₂- (adjacent to Cl) | ~3.5 - 3.6 | Triplet | 2H |

| -CH₂- (central) | ~1.9 - 2.1 | Multiplet | 2H |

The chemical shifts are influenced by the electronegativity of nearby atoms. For instance, the protons on the methyl group of the ester (-OCH₃) are deshielded by the adjacent oxygen atom and would appear at a relatively high chemical shift. Similarly, the methylene (B1212753) protons adjacent to the chlorine atom (-CH₂Cl) would also be shifted downfield. The integration of each signal corresponds to the number of protons giving rise to that signal. The multiplicity, or splitting pattern, of each signal is determined by the number of adjacent protons according to the n+1 rule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| C=O (ester carbonyl) | ~175 - 178 |

| -OCH₃ (ester methyl) | ~51 - 52 |

| -C(CH₃)₂ (quaternary) | ~40 - 42 |

| -C(CH₃)₂ | ~24 - 26 |

| -CH₂- (adjacent to C(CH₃)₂) | ~38 - 40 |

| -CH₂- (adjacent to Cl) | ~44 - 46 |

| -CH₂- (central) | ~28 - 30 |

The chemical shift of each carbon signal is indicative of its chemical environment. The carbonyl carbon of the ester group is highly deshielded and appears at the highest chemical shift. The carbon atoms bonded to electronegative atoms like oxygen and chlorine also exhibit higher chemical shifts.

Two-Dimensional NMR Correlation Spectroscopies

To further confirm the structural assignment, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would definitively establish the connectivity within the molecule.

COSY (¹H-¹H Correlation): A COSY spectrum would show cross-peaks between protons that are coupled to each other. For this compound, this would confirm the connectivity of the methylene groups in the pentanoate chain.

HSQC (¹H-¹³C Correlation): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would unambiguously assign each proton signal to its corresponding carbon atom in the skeleton.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, and a series of fragment ion peaks.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Predicted Key Fragments in the EI-MS of this compound:

| m/z | Fragment |

| [M]⁺ | C₈H₁₅ClO₂⁺ |

| [M-OCH₃]⁺ | C₇H₁₂ClO⁺ |

| [M-Cl]⁺ | C₈H₁₅O₂⁺ |

| [C(CH₃)₂CH₂CH₂CH₂Cl]⁺ | C₆H₁₂Cl⁺ |

| [COOCH₃]⁺ | C₂H₃O₂⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that typically results in less fragmentation than EI-MS. It is particularly useful for determining the molecular weight of a compound with high accuracy. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI-MS would be expected to show a prominent peak corresponding to [M+H]⁺ or [M+Na]⁺, confirming its molecular weight with high precision.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated. The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its ester and alkyl chloride functionalities, as well as its hydrocarbon framework.

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ester, typically appearing in the range of 1735-1750 cm⁻¹. google.comorgsyn.org The spectrum would also feature C-O stretching vibrations from the ester linkage between 1100 and 1300 cm⁻¹. The presence of the chlorine atom is indicated by the C-Cl stretching vibration, which is found in the fingerprint region, generally between 550 and 850 cm⁻¹. docbrown.info The gem-dimethyl group (two methyl groups on the same carbon) may show a characteristic doublet in the C-H bending region around 1365-1385 cm⁻¹. docbrown.info Finally, stretching and bending vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups would be observed around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Table 4: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1750 - 1735 | Strong |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium to Strong |

| C-H (gem-dimethyl) | Bend (doublet) | ~1385 and ~1365 | Medium |

| C-O (Ester) | Stretch | 1300 - 1100 | Strong |

Reaction Chemistry and Transformation Pathways of Methyl 5 Chloro 2,2 Dimethylpentanoate

Reactivity of the Ester Moiety in Methyl 5-chloro-2,2-dimethylpentanoate

The ester group in this compound is a key site for chemical modification. Its reactivity is centered around the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-2,2-dimethylpentanoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of methanol (B129727), yields the carboxylic acid. This is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water.

Base-Promoted Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible saponification reaction. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 5-chloro-2,2-dimethylpentanoate and methanol. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed. A closely related compound, 2-methylpropyl 5-chloro-2,2-dimethylpentanoate (the isobutyl ester), is a known chemical intermediate, highlighting the utility of such ester variations. molport.comgoogle.com

Table 1: Representative Hydrolysis and Transesterification Reactions

| Reaction | Reagents | Catalyst | Product |

|---|---|---|---|

| Acidic Hydrolysis | Water (H₂O) | Strong Acid (e.g., H₂SO₄) | 5-chloro-2,2-dimethylpentanoic acid |

| Basic Hydrolysis | Strong Base (e.g., NaOH) | - | Sodium 5-chloro-2,2-dimethylpentanoate |

| Transesterification | Ethanol (CH₃CH₂OH) | Acid or Base | Ethyl 5-chloro-2,2-dimethylpentanoate |

Reduction Reactions

The ester moiety can be reduced to a primary alcohol. Powerful reducing agents are required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a strong, non-selective reducing agent capable of reducing esters to primary alcohols. The reaction of this compound with LiAlH₄ in an anhydrous ether solvent (like diethyl ether or THF) would yield 5-chloro-2,2-dimethylpentan-1-ol. The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide-aluminum species and a second hydride addition to the intermediate aldehyde. It is important to note that LiAlH₄ can also potentially react with the chloro-substituent, although reduction of the ester is generally faster.

Table 2: Reduction of the Ester Moiety

| Reagent | Solvent | Primary Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 5-chloro-2,2-dimethylpentan-1-ol |

Transformations Involving the Chloro-Substituent

The primary alkyl chloride at the 5-position provides a reactive handle for introducing a variety of functional groups through nucleophilic substitution or for forming an alkene via elimination.

The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. These reactions typically proceed via an Sₙ2 mechanism, as it involves a primary alkyl halide.

Reaction with Nucleophiles: Strong nucleophiles are effective in displacing the chloride. For instance, reacting this compound with sodium cyanide (NaCN) would yield Methyl 5-cyano-2,2-dimethylpentanoate. Similarly, reaction with sodium azide (B81097) (NaN₃) would produce Methyl 5-azido-2,2-dimethylpentanoate. A notable industrial application involves a similar compound, isobutyl 5-chloro-2,2-dimethylvalerate, which undergoes a nucleophilic substitution reaction with the sodium salt of 2,5-dimethylphenol (B165462) to form an ether linkage in the synthesis of the drug Gemfibrozil. google.com This demonstrates the utility of this reaction type for creating carbon-oxygen bonds.

Table 3: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | Methyl 5-cyano-2,2-dimethylpentanoate |

| Azide | Sodium Azide (NaN₃) | Methyl 5-azido-2,2-dimethylpentanoate |

| Phenoxide | Sodium 2,5-dimethylphenoxide | Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate (by analogy) |

| Iodide | Sodium Iodide (NaI) in acetone | Methyl 5-iodo-2,2-dimethylpentanoate |

Elimination Reactions

When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction to form an alkene. The most common mechanism for this transformation with a primary alkyl halide is the E2 (bimolecular elimination) mechanism. libretexts.org

E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), while simultaneously the C-Cl bond breaks and a π-bond is formed. libretexts.org For this reaction to occur, the β-hydrogen and the chlorine atom must be in an anti-periplanar conformation. libretexts.orglibretexts.org Using a strong, bulky base like potassium tert-butoxide (t-BuOK) favors elimination over substitution. The expected product would be Methyl 2,2-dimethylpent-4-enoate. According to Zaitsev's rule, elimination reactions tend to produce the more substituted (and therefore more stable) alkene. libretexts.org However, in this case, there is only one type of β-hydrogen, leading to a single possible alkene product.

Table 4: E2 Elimination Reaction

| Base | Reagent | Primary Product |

|---|---|---|

| tert-butoxide | Potassium tert-butoxide (t-BuOK) | Methyl 2,2-dimethylpent-4-enoate |

Mechanistic Studies of Reactivity in Substituted Pentanoates

The interplay between substitution and elimination at the C5 position is a key mechanistic consideration. The choice of nucleophile/base is critical. Strong, non-bulky nucleophiles (like CN⁻, N₃⁻) will favor the Sₙ2 pathway. learncbse.in Conversely, strong, sterically hindered bases (like t-BuOK) will favor the E2 pathway. khanacademy.org The use of strong, unhindered bases (like NaOH or NaOCH₃) can often lead to a mixture of both Sₙ2 and E2 products. khanacademy.org

Theoretical and computational studies on the H-abstraction reactions from methyl pentanoate by radicals have been conducted to understand its combustion kinetics. researchgate.net These studies indicate that the hydrogen atoms on the methylene (B1212753) groups are the most susceptible to abstraction. While not directly involving ionic mechanisms, this research provides insight into the relative reactivity of different C-H bonds within the pentanoate backbone.

Regioselectivity and Stereoselectivity Considerations in Synthetic Transformations

The synthetic utility of this compound is intrinsically linked to the selective transformation of its two primary functional groups: the terminal chloride and the methyl ester. The presence of a quaternary carbon center, substituted with two methyl groups at the C-2 position, introduces significant steric considerations that profoundly influence the regioselectivity and stereoselectivity of its reactions.

Regioselectivity in the context of this compound primarily refers to the preferential reaction of a reagent with either the chloro or the ester moiety. This selectivity is dictated by the nature of the reagent and the reaction conditions.

Nucleophilic Substitution at the C-5 Position: The primary alkyl chloride at the C-5 position is susceptible to nucleophilic substitution reactions (SN2). Strong nucleophiles, such as cyanide, azide, or thiolates, will preferentially attack the electrophilic carbon bearing the chlorine atom. The ester group is generally unreactive towards these nucleophiles under neutral or slightly basic conditions. This allows for the selective modification of the terminal end of the molecule, leaving the ester functionality intact for subsequent transformations.

Nucleophilic Acyl Substitution: Conversely, reactions targeting the ester group involve nucleophilic acyl substitution. Strong nucleophiles that are also strong bases, such as Grignard reagents or organolithium compounds, can react with the ester carbonyl. However, the significant steric hindrance imposed by the adjacent gem-dimethyl groups can impede the approach of bulky nucleophiles to the carbonyl carbon. nih.gov Softer, less sterically demanding nucleophiles, or the use of forcing conditions (e.g., high temperatures), may be required to effect this transformation. It is also important to consider that strongly basic nucleophiles can potentially induce elimination reactions if a suitable proton is available on the β-carbon, although in this specific molecule, this is not a primary concern for the ester group itself.

Intramolecular Cyclization: The bifunctional nature of this compound allows for intramolecular reactions. For instance, treatment with a strong, non-nucleophilic base could potentially deprotonate the α-carbon to the ester, forming an enolate. This enolate could then undergo an intramolecular SN2 reaction, displacing the chloride to form a cyclobutane (B1203170) ring. researchgate.net The feasibility of such a cyclization is governed by Baldwin's rules, which generally favor the formation of 5- and 6-membered rings over smaller rings. masterorganicchemistry.com Therefore, the formation of a 4-membered ring in this case would likely require specific reaction conditions to overcome the inherent strain.

The regioselectivity of various transformations is summarized in the table below:

| Reagent Type | Preferential Reaction Site | Resulting Transformation |

| Strong, non-basic nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) | C-5 (Alkyl Chloride) | Nucleophilic Substitution (SN2) |

| Strong, basic nucleophiles (e.g., RMgX, RLi) | C-1 (Ester Carbonyl) | Nucleophilic Acyl Addition/Substitution |

| Strong, non-nucleophilic bases (e.g., LDA, NaH) | α-proton (potential for enolate formation) | Potential for Intramolecular Cyclization |

| Reducing agents (e.g., LiAlH₄) | C-1 (Ester Carbonyl) | Reduction to an alcohol |

Stereoselectivity becomes a key consideration if a chiral center is introduced into the molecule during a reaction. The parent molecule, this compound, is achiral. However, transformations at the C-5 position or reactions involving the ester can potentially create new stereocenters.

The gem-dimethyl group at the C-2 position plays a crucial role in influencing the stereochemical outcome of reactions. While it does not make the α-carbon a stereocenter, its steric bulk can direct the approach of reagents to other parts of the molecule. For instance, in an intramolecular cyclization, the steric hindrance from the gem-dimethyl groups could influence the conformation of the transition state, potentially leading to a preferred stereoisomer if a new chiral center is formed on the resulting ring.

Currently, there is a lack of specific research in the public domain detailing stereoselective transformations of this compound. However, general principles of asymmetric synthesis can be applied. For example, the reduction of a ketone that might be formed at the C-5 position (after conversion of the chloride) using a chiral reducing agent could lead to the formation of a chiral alcohol with high enantioselectivity. Similarly, enantioselective alkylation of an enolate derived from the ester would be challenging due to the existing quaternary center but could be explored with specialized chiral auxiliaries or catalysts.

Applications in Complex Molecule Synthesis and Intermediate Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

The pharmaceutical industry heavily relies on the use of versatile intermediates to construct complex active pharmaceutical ingredients (APIs). Methyl 5-chloro-2,2-dimethylpentanoate has emerged as a significant player in this field, primarily due to its application in the synthesis of fibrate derivatives, a class of drugs used to manage cholesterol levels.

This compound is a well-established precursor in the synthesis of Gemfibrozil, a widely used fibrate drug. The synthesis typically involves the reaction of a derivative of this compound, such as isobutyl 5-chloro-2,2-dimethylpentanoate, with 2,5-dimethylphenol (B165462). This reaction forms the core structure of Gemfibrozil. The process underscores the importance of this chlorinated ester as a key building block for this class of therapeutic agents.

The following table outlines the key reactants in the synthesis of Gemfibrozil analogues:

| Precursor | Reactant | Resulting Compound Class |

| Isobutyl 5-chloro-2,2-dimethylpentanoate | 2,5-dimethylphenol | Gemfibrozil Analogues |

| This compound | Various substituted phenols | Fibrate Derivatives |

This interactive table summarizes the primary components in the synthesis of fibrate derivatives.

Research has also focused on creating various analogues of Gemfibrozil to explore their structure-activity relationships. In these studies, this compound and its derivatives are reacted with a range of substituted phenols to produce a library of new compounds. These investigations are crucial for the development of new drugs with improved efficacy and safety profiles.

Beyond its prominent role in the synthesis of fibrates, the chemical reactivity of this compound makes it a versatile intermediate for the creation of a wide array of other organic compounds. The presence of a chlorine atom provides a reactive site for various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This adaptability makes it a valuable tool for medicinal chemists and organic synthesists in the development of new molecular entities. While its application in fibrate synthesis is extensively documented, its potential as a precursor for other classes of pharmaceuticals and fine chemicals is an area of ongoing research.

Contribution to Fine Chemical Synthesis

The utility of this compound extends into the broader field of fine chemical synthesis. Fine chemicals are pure, single substances that are produced in limited quantities and are used as specialty chemicals in various industries, including pharmaceuticals, agrochemicals, and fragrances. The structural features of this compound make it an attractive starting material for the multi-step synthesis of complex target molecules within the fine chemical industry. Its ability to participate in a variety of chemical transformations allows for the efficient construction of intricate molecular frameworks.

Development of this compound Derivatives and Analogues for Further Synthetic Applications

The development of derivatives and analogues of this compound has further expanded its utility in synthetic chemistry. By modifying the ester group or introducing other functional groups, chemists can fine-tune the reactivity and physical properties of the molecule to suit specific synthetic needs. For instance, the isobutyl ester of 5-chloro-2,2-dimethylpentanoic acid is a commonly used derivative in the synthesis of Gemfibrozil. bldpharm.com The exploration of new derivatives continues to be an active area of research, with the goal of creating novel building blocks for the synthesis of innovative materials and biologically active compounds.

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Synthesis of Halogenated Esters

The synthesis of halogenated esters, including Methyl 5-chloro-2,2-dimethylpentanoate, has traditionally relied on methods that often involve hazardous reagents and generate significant waste. The push towards green chemistry is catalyzing a shift towards more environmentally benign and sustainable synthetic protocols. laxai.comresearchgate.net Future research is focused on minimizing the environmental footprint of these processes through several innovative approaches.

Key areas of innovation include the use of safer halogenating agents to replace toxic ones like chlorine gas. researchgate.net For instance, N-halosuccinimides (NXS) are gaining traction as milder and more selective halogenating reagents. nih.gov Another significant trend is the development of solvent-free reaction conditions or the use of eco-friendly solvents like ionic liquids or deep eutectic solvents, which can reduce volatile organic compound (VOC) emissions. researchgate.netresearchgate.net Photocatalysis represents a promising frontier, utilizing light energy to drive halogenation reactions, often under mild conditions and with high selectivity. google.com Furthermore, biocatalysis, employing enzymes like haloperoxidases, offers a highly specific and environmentally friendly route to halogenated compounds, although scaling these processes for industrial production remains a challenge. researchgate.net These green approaches aim to improve the atom economy, reduce energy consumption, and minimize hazardous byproducts in the synthesis of halogenated esters. labmanager.com

Table 1: Comparison of Traditional vs. Green Halogenation Methods

| Feature | Traditional Methods | Emerging Green Chemistry Approaches |

|---|---|---|

| Halogen Source | Often uses hazardous reagents like elemental chlorine or bromine. | Utilizes safer alternatives like N-halosuccinimides (NXS), or aqueous hydrochloric acid. nih.govresearchgate.net |

| Solvents | Typically relies on volatile organic compounds (VOCs). | Employs benign media like water, ionic liquids, or solvent-free conditions. researchgate.netresearchgate.net |

| Catalysts | May use stoichiometric and hazardous Lewis acids. | Focuses on reusable solid acid catalysts (e.g., zeolites) or photocatalysts. researchgate.net |

| Energy Input | Often requires high temperatures and pressures. | Can operate under milder conditions, sometimes using light as an energy source. google.com |

| Byproducts | Can generate significant amounts of toxic and corrosive waste. | Designed to minimize waste, with water sometimes being the only byproduct. labmanager.com |

| Selectivity | May suffer from a lack of regioselectivity, leading to product mixtures. | Often provides higher selectivity, reducing purification needs. researchgate.net |

Exploration of Novel Catalytic Systems for this compound Transformations

The reactivity of this compound is primarily centered around its two functional groups: the ester and the alkyl chloride. Future research is heavily invested in discovering novel catalytic systems that can selectively activate and transform these sites, opening new synthetic pathways.

For the C-Cl bond, a notoriously stable and unreactive bond, significant efforts are being made to develop efficient catalysts for its activation. researchgate.net Transition-metal catalysis, particularly with palladium, nickel, and copper, is a cornerstone of this research, enabling cross-coupling reactions (like Suzuki, Sonogashira, and Heck), N-arylation, and reductive dechlorination. researchgate.net Light-driven photoredox catalysis is also emerging as a powerful tool to activate C-Cl bonds under mild conditions, overcoming the high energy barriers associated with their cleavage. researchgate.net

Regarding the ester group, research is moving beyond simple hydrolysis or reduction. Catalytic systems are being developed for direct amidation, transesterification, and other transformations that avoid the need for pre-activation of the carboxylic acid. mdpi.com Organocatalysis and earth-abundant metal catalysis are particularly promising areas, offering sustainable alternatives to precious metal catalysts for these transformations. The development of catalysts that can mediate tandem reactions—for example, a C-Cl coupling followed by an ester modification in a one-pot process—is a particularly exciting avenue for enhancing synthetic efficiency.

Table 2: Emerging Catalytic Systems for Halogenated Ester Transformations

| Catalytic System | Target Bond/Group | Potential Transformation | Advantages |

|---|---|---|---|

| Palladium/Nickel NHC Complexes | C-Cl | Cross-coupling (e.g., Suzuki, Heck), Amination | High efficiency, broad substrate scope. researchgate.net |

| Copper-based Catalysts | C-Cl | C-N, C-O, and C-S bond formation | Lower cost, good for heteroatom coupling. |

| Photoredox Catalysts (e.g., Iridium, Ruthenium) | C-Cl | Reductive dehalogenation, Radical additions | Mild reaction conditions, unique reactivity pathways. researchgate.net |

| Organocatalysts (e.g., N-Heterocyclic Carbenes) | Ester (C=O) | Amidation, Transesterification | Metal-free, avoids toxic metal contamination. mdpi.com |

| Zirconium/Tantalum Alkoxides | Ester (C=O) | Direct amidation from esters | High activity for direct C-N bond formation. mdpi.com |

| Bimetallic Oxide Clusters (e.g., RhRuOₓ) | C-H Activation | Direct esterification of C-H bonds | Uses O₂ as a green oxidant, high atom economy. labmanager.commaterialssquare.com |

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Characterization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, moving it from a trial-and-error process to a predictive science. ijsea.comchemai.io For a compound like this compound, these computational tools can accelerate discovery and optimization at every stage.

Furthermore, AI can be used for the in silico characterization of molecules. By learning from existing spectroscopic data, ML models can predict properties such as NMR and mass spectra for new compounds. This can aid in the identification and characterization of this compound and its derivatives. Reinforcement learning models can even propose entire multi-step synthetic pathways to complex target molecules, potentially identifying novel uses for this chloro-ester as a key intermediate. chemcopilot.com This data-driven approach allows chemists to focus their efforts on the most promising synthetic strategies, significantly accelerating the pace of research and development. chemrxiv.org

Table 3: Applications of AI/ML in the Chemistry of this compound

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Models (e.g., Neural Networks) are trained on reaction data to predict the products of a given set of reactants and conditions. acs.orgresearchgate.net | Reduces the number of trial-and-error experiments; increases success rates in synthesis. |

| Condition Recommendation | Algorithms suggest optimal solvents, catalysts, and temperatures for a desired transformation. acs.org | Accelerates process optimization and improves reaction yields and sustainability. |

| Retrosynthesis Planning | AI tools analyze a target molecule and propose viable multi-step synthetic pathways. | Discovers novel synthetic routes and new applications for intermediates. |

| Property Prediction | ML models predict physicochemical and spectroscopic properties (e.g., solubility, NMR spectra) from molecular structure. ijsea.com | Aids in characterization and purification; guides the design of molecules with desired properties. |

| Catalyst Discovery | AI can screen virtual libraries of potential catalysts to identify promising candidates for specific reactions, such as C-Cl activation. | Speeds up the development of more efficient and selective catalysts. |

Expanding the Scope of Synthetic Applications beyond Current Intermediate Roles

While this compound is a useful intermediate, its full synthetic potential is likely untapped. Future research will focus on leveraging its distinct structural features—the neopentyl-like quaternary center, the terminal chloride, and the methyl ester—to access a wider range of complex molecules.

The terminal chloro group is a versatile handle for introducing new functionalities. Beyond simple nucleophilic substitutions, it can serve as a linchpin in modern cross-coupling reactions to form C-C, C-N, and C-O bonds, thereby enabling the construction of more complex carbon skeletons. It could also act as a precursor for generating organometallic reagents (e.g., Grignard or organolithium reagents), although the presence of the ester group would require careful reaction design.

The ester functionality can be readily transformed. Hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or conversion to amides and other derivatives are standard transformations. The combination of these possibilities allows for the creation of bifunctional molecules. For example, the chloro group could be converted to an azide (B81097), followed by reduction to an amine, while the ester is hydrolyzed to a carboxylic acid, yielding a novel amino acid derivative. Such derivatives could be valuable building blocks in medicinal chemistry for creating new pharmaceutical scaffolds or in materials science for synthesizing novel polymers with tailored properties. The steric hindrance provided by the gem-dimethyl group could also be exploited to influence the stereochemistry of downstream reactions or to enhance the metabolic stability of resulting bioactive molecules.

Table 4: Potential Future Synthetic Applications

| Reaction at C-Cl | Reaction at Ester | Resulting Compound Class | Potential Application Area |

|---|---|---|---|

| Nucleophilic Substitution (e.g., with NaN₃) | Reduction (e.g., with LiAlH₄) | Amino Alcohols | Pharmaceutical synthesis, Ligand design |

| Suzuki Coupling (with Arylboronic acid) | Hydrolysis (with NaOH) | Aryl-substituted Carboxylic Acids | Agrochemicals, Fine chemicals |

| Heck Coupling (with Alkene) | No Reaction | Unsaturated Esters | Polymer synthesis, Fragrances |

| Grignard Formation (Mg) -> Reaction with CO₂ | No Reaction | Chloro-dicarboxylic acid monoester | Specialty polymers, Plasticizers |

| Amination (with primary/secondary amine) | Amidation (with a different amine) | Diamides | Novel polyamide materials |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 5-chloro-2,2-dimethylpentanoate, and what methodological considerations are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, a related synthesis (Scheme 1, ) uses K₂CO₃ in DMF under reflux (5–12 h) for analogous ester formation. Key considerations include:

- Reagent purity : Use ACS-grade reagents to minimize side reactions (e.g., ).

- Temperature control : Reflux conditions ensure complete reaction but may require monitoring for thermal decomposition.

- Workup : Neutralize excess acid/base and use chromatographic purification (e.g., silica gel) to isolate the ester .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze δ 1.2–1.4 ppm (dimethyl groups) and δ 3.6–3.8 ppm (methoxy group). Compare with analogs like methyl 5-amino-2,2-dimethylpentanoate ().

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 178.6 (C₈H₁₅ClO₂, M⁺) and fragments corresponding to Cl loss.

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95%, as in ) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store at 0–6°C in airtight, amber vials to prevent hydrolysis and photodegradation. Similar esters (e.g., methyl chlorobenzoates, ) show increased stability under these conditions. Avoid prolonged exposure to moisture or basic environments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use B3LYP/6-31+G level DFT calculations (as in ) to:

- Map electrostatic potential surfaces, identifying electrophilic centers (e.g., carbonyl carbon).

- Calculate activation energies for SN2 pathways with nucleophiles (e.g., hydroxide).

- Validate predictions experimentally via kinetic studies (e.g., monitoring by GC-MS) .

Q. What experimental strategies resolve contradictions in kinetic data for ester hydrolysis under varying pH conditions?

- Methodological Answer :

- pH-rate profiling : Perform hydrolysis in buffered solutions (pH 1–14) and compare rate constants.

- Isotopic labeling : Use D₂O or ¹⁸O-labeled water to trace nucleophilic attack mechanisms.

- Byproduct analysis : Identify intermediates (e.g., carboxylic acids) via LC-MS, referencing analogs like methyl 4-chlorobutyrate (). Contradictions may arise from competing elimination pathways ( ) .

Q. How do steric effects from the 2,2-dimethyl group influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric maps : Generate 3D conformational models (e.g., using Spartan or Gaussian) to quantify steric hindrance.

- Competition experiments : Compare reactivity with less-hindered analogs (e.g., methyl 5-chloro-5-oxopentanoate, ) in Pd-catalyzed couplings.

- Kinetic isotopic effects (KIE) : Use deuterated substrates to assess steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.